
1-(4-tert-butylphenyl)-3-(5-chloro-2-hydroxyphenyl)-1,3-propanedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-tert-butylphenyl)-3-(5-chloro-2-hydroxyphenyl)-1,3-propanedione, also known as CL-316243, is a selective beta-3 adrenergic receptor agonist. It was first synthesized in 1997 by researchers at Pfizer. Since then, it has been extensively studied for its potential applications in the treatment of obesity, diabetes, and other metabolic disorders.
Mechanism of Action
1-(4-tert-butylphenyl)-3-(5-chloro-2-hydroxyphenyl)-1,3-propanedione works by selectively activating the beta-3 adrenergic receptor, which is primarily expressed in adipose tissue. Activation of this receptor leads to an increase in the breakdown of stored fat and an increase in energy expenditure. This results in a reduction in body weight and an improvement in metabolic parameters such as insulin sensitivity and glucose tolerance.
Biochemical and Physiological Effects:
1-(4-tert-butylphenyl)-3-(5-chloro-2-hydroxyphenyl)-1,3-propanedione has been shown to have several biochemical and physiological effects. It increases the expression of genes involved in thermogenesis and fatty acid oxidation in adipose tissue. It also increases the activity of brown adipose tissue, which is responsible for generating heat and burning calories. In addition, it improves insulin sensitivity and glucose tolerance by increasing the uptake and utilization of glucose by skeletal muscle and liver.
Advantages and Limitations for Lab Experiments
One advantage of 1-(4-tert-butylphenyl)-3-(5-chloro-2-hydroxyphenyl)-1,3-propanedione is its selectivity for the beta-3 adrenergic receptor, which reduces the risk of off-target effects. However, it has a relatively short half-life in vivo, which may limit its effectiveness in long-term studies. In addition, its effects on energy expenditure and body weight are dependent on the presence of brown adipose tissue, which is not present in all animal models.
Future Directions
There are several potential future directions for research on 1-(4-tert-butylphenyl)-3-(5-chloro-2-hydroxyphenyl)-1,3-propanedione. One area of interest is the development of more potent and selective beta-3 adrenergic receptor agonists. Another area of interest is the study of the effects of 1-(4-tert-butylphenyl)-3-(5-chloro-2-hydroxyphenyl)-1,3-propanedione on other metabolic parameters such as lipid metabolism and inflammation. Finally, there is interest in exploring the potential therapeutic applications of 1-(4-tert-butylphenyl)-3-(5-chloro-2-hydroxyphenyl)-1,3-propanedione in humans, particularly in the treatment of obesity and diabetes.
Synthesis Methods
The synthesis of 1-(4-tert-butylphenyl)-3-(5-chloro-2-hydroxyphenyl)-1,3-propanedione involves several steps. The starting material is 5-chloro-2-hydroxybenzaldehyde, which is reacted with tert-butylacetoacetate to form a chalcone intermediate. The chalcone is then reduced to the corresponding alcohol using sodium borohydride. The final step involves the condensation of the alcohol with 4-tert-butylphenylacetyl chloride to form the desired product.
Scientific Research Applications
1-(4-tert-butylphenyl)-3-(5-chloro-2-hydroxyphenyl)-1,3-propanedione has been extensively studied for its potential applications in the treatment of obesity and diabetes. It has been shown to increase energy expenditure and reduce body weight in animal models. In addition, it has been shown to improve insulin sensitivity and glucose tolerance in obese and diabetic mice.
properties
IUPAC Name |
1-(4-tert-butylphenyl)-3-(5-chloro-2-hydroxyphenyl)propane-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClO3/c1-19(2,3)13-6-4-12(5-7-13)17(22)11-18(23)15-10-14(20)8-9-16(15)21/h4-10,21H,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGEULKLIKKJDIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)CC(=O)C2=C(C=CC(=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-tert-Butyl-phenyl)-3-(5-chloro-2-hydroxy-phenyl)-propane-1,3-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(cyclopentylcarbonyl)amino]benzamide](/img/structure/B5720706.png)
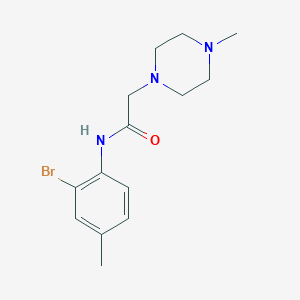
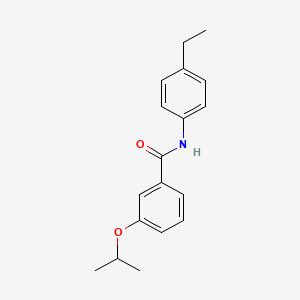
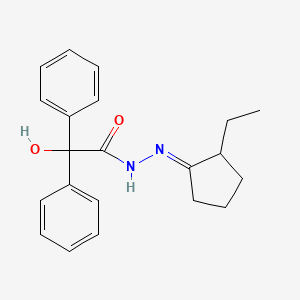
![2-[(3-phenoxybenzyl)(propyl)amino]ethanol](/img/structure/B5720733.png)
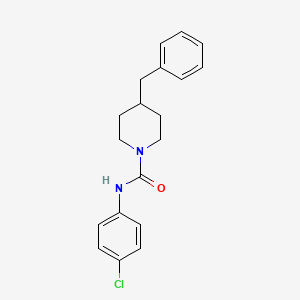
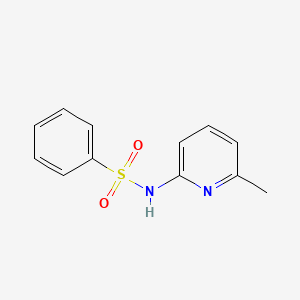
![1-benzyl-N-[(5-nitro-2-furyl)methylene]-1H-benzimidazol-2-amine](/img/structure/B5720756.png)
![N-{[(4-acetylphenyl)amino]carbonothioyl}-1-naphthamide](/img/structure/B5720773.png)

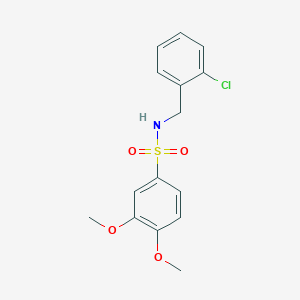
![ethyl 4-{[(2,3-dimethylphenyl)amino]carbonothioyl}-1-piperazinecarboxylate](/img/structure/B5720784.png)
![4-tert-butyl-N-[2-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5720797.png)
![2-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5720800.png)